molecular formula C5H10N2O B1509257 (R)-3-Amino-1-methyl-pyrrolidin-2-one CAS No. 782446-70-2

(R)-3-Amino-1-methyl-pyrrolidin-2-one

Cat. No.: B1509257
CAS No.: 782446-70-2
M. Wt: 114.15 g/mol
InChI Key: VZDMTWJWRRUJED-SCSAIBSYSA-N
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Description

(R)-3-Amino-1-methyl-pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
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Biological Activity

(R)-3-Amino-1-methyl-pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyrrolidinone ring with an amino group and a methyl substituent. Its molecular formula is C5H10N2OC_5H_{10}N_2O with a molecular weight of approximately 114.15 g/mol. The chirality of the compound is crucial, as different enantiomers can exhibit varying biological activities.

Property Value
Molecular FormulaC5H10N2OC_5H_{10}N_2O
Molecular Weight114.15 g/mol
Chirality(R)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Research indicates that it can influence pathways relevant to disease processes, including antimicrobial and anticancer activities .

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM

The compound's effectiveness varies across different strains, with some studies indicating complete bactericidal activity within hours of exposure .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly in colorectal cancer models. Mechanistic studies suggest that the compound may interfere with key signaling pathways involved in tumor growth and survival .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on bacterial growth, suggesting its potential as an alternative treatment for antibiotic-resistant strains .
  • Cancer Cell Inhibition : Another research project focused on the anticancer effects of this compound on human colorectal cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Chirality : The (R) configuration significantly affects binding affinity and efficacy at biological targets.
  • Substituents : Variations in the substituents on the pyrrolidine ring can lead to different pharmacological profiles.

Research indicates that modifications to the structure can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .

Properties

IUPAC Name

(3R)-3-amino-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDMTWJWRRUJED-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.